4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
CAS No.: 2090960-25-9
Cat. No.: VC3150627
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090960-25-9 |
|---|---|
| Molecular Formula | C11H12BrN3 |
| Molecular Weight | 266.14 g/mol |
| IUPAC Name | 4-[4-(bromomethyl)-1-ethylpyrazol-3-yl]pyridine |
| Standard InChI | InChI=1S/C11H12BrN3/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3 |
| Standard InChI Key | MVTGRLCLGIQGMP-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)C2=CC=NC=C2)CBr |
| Canonical SMILES | CCN1C=C(C(=N1)C2=CC=NC=C2)CBr |
Introduction
Synthesis Methods
While specific synthesis methods for 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine are not detailed in available literature, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of pyrazole and pyridine rings. Common methods include condensation reactions and nucleophilic substitutions.
Biological Activities
Compounds with similar structures to 4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine have shown diverse biological activities, including anti-inflammatory and antimicrobial properties. Their structural similarity to purine bases suggests potential interactions with biological targets such as enzymes and receptors.
Comparison with Analogous Compounds
Analogous compounds like 2-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine and 3-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine have been more extensively studied. These compounds exhibit unique reactivity profiles due to the presence of different halogen or functional groups.
| Compound Name | Key Feature | Unique Aspect |
|---|---|---|
| 2-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | Bromomethyl group | Versatile intermediate in organic synthesis |
| 3-(4-(Chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine | Chloromethyl group | Different reactivity profile due to chlorine's electronegativity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume